molecular formula C14H15N5O5S B2913756 methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-61-9

methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2913756
CAS No.: 689749-61-9
M. Wt: 365.36
InChI Key: VUGVWYLYUBSNET-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate has been used as a starting material in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with potential as antihypertensive α-blocking agents. These compounds have shown good antihypertensive activity and low toxicity in pharmacological screenings (Abdel-Wahab et al., 2008).

Reactivity and Chemical Transformations

The reactivity of this compound has been extensively studied, leading to the synthesis of novel chemical structures. For example, by reacting with isothiocyanates, it has yielded new thiosemicarbazides, which upon cyclization, formed various derivatives like 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives. These derivatives have been analyzed for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Involvement in Antipyretic and Anti-inflammatory Activities

Some compounds synthesized from this chemical have displayed significant antipyretic and anti-inflammatory activities. These activities are particularly notable in novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties, indicating potential therapeutic applications (Ghorab et al., 2010).

Catalyst-Free Synthesis

Research has also explored catalyst- and solvent-free synthesis methods involving this compound. For example, an efficient approach for the regioselective synthesis of specific benzamide derivatives through a microwave-assisted Fries rearrangement was developed. This method highlights the potential for eco-friendly and efficient synthesis processes (Moreno-Fuquen et al., 2019).

Future Directions

: Sigma-Aldrich Product Page

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the nitrophenyl and formamido groups. The final step involves the esterification of the sulfanylacetate moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example,

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c1-18-11(16-17-14(18)25-8-12(20)24-2)7-15-13(21)9-3-5-10(6-4-9)19(22)23/h3-6H,7-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGVWYLYUBSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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